An In-depth Technical Guide to Scorodonin: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to Scorodonin: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scorodonin, a naturally occurring allenic polyacetylene, has garnered interest for its notable antibacterial and antifungal properties. Isolated from the mushroom Marasmius scorodonius, this compound exhibits a unique chemical architecture that contributes to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of Scorodonin, details its enantioselective synthesis, summarizes its antimicrobial activity, and explores its mechanism of action, including its inhibitory effects on nucleic acid synthesis.
Chemical Structure of Scorodonin
Scorodonin is chemically defined as (R)-7-chlorohepta-2,3-dien-5-yn-1-ol. Its structure is characterized by a seven-carbon chain featuring a terminal primary alcohol, a conjugated allene and alkyne functionality, and a chlorine atom at the opposing terminus.
Table 1: Chemical Identifiers for Scorodonin [1]
| Identifier | Value |
| IUPAC Name | 7-chlorohepta-2,3-dien-5-yn-1-ol |
| Molecular Formula | C₇H₇ClO |
| CAS Number | 74660-77-8 |
| Molecular Weight | 142.58 g/mol |
| SMILES | C(C=C=CC#CCCl)O |
Enantioselective Synthesis of Scorodonin
The total synthesis of Scorodonin has been achieved through an enantioselective route, confirming the proposed structure of the natural product.[2][3][4] While detailed, step-by-step protocols are proprietary to the research groups that developed them, the general synthetic strategy is outlined below.
General Synthetic Workflow
The synthesis typically involves the coupling of two key fragments: a chiral propargyl alcohol derivative and a suitable allene precursor. The introduction of the chlorine atom is a critical step, often achieved through nucleophilic substitution. The stereochemistry of the allene is controlled through the use of chiral catalysts or auxiliaries.
Biological Activity and Mechanism of Action
Scorodonin exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.
Antimicrobial Spectrum
While comprehensive minimum inhibitory concentration (MIC) data against a wide array of organisms is not extensively published, existing literature indicates its efficacy against both bacterial and fungal pathogens.
Table 2: Reported Antimicrobial Activity of Scorodonin
| Organism Type | Activity | Reference |
| Bacteria | Inhibits growth | [3] |
| Yeasts | Inhibits growth | [3] |
| Filamentous Fungi | Inhibits growth | [3] |
Mechanism of Action: Inhibition of Nucleic Acid Synthesis
The primary mechanism of action of Scorodonin appears to be the inhibition of nucleic acid synthesis. Studies have shown that Scorodonin strongly inhibits the incorporation of thymidine and uridine into DNA and RNA, respectively, in Ehrlich carcinoma cells.[3] Furthermore, Scorodonin has been found to inhibit DNA-dependent RNA polymerases with a half-maximal inhibitory concentration (IC₅₀) of 25 μg/mL.[5] This suggests that Scorodonin interferes with the fundamental processes of transcription and replication.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Scorodonin are typically found within the supplementary information of peer-reviewed scientific publications. For researchers interested in replicating or building upon this work, it is recommended to consult the original articles. The following provides a general outline of the types of methods employed.
General Procedure for Enantioselective Synthesis
The enantioselective synthesis of Scorodonin generally follows these key steps:
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Preparation of Key Intermediates: Synthesis of a protected, chiral propargyl alcohol and a suitable bromoallene or other activated allene precursor.
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Coupling Reaction: A palladium- or copper-catalyzed cross-coupling reaction (e.g., Sonogashira or a related coupling) is used to join the two fragments.
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Chlorination: Introduction of the chlorine atom, often via an Sₙ2 reaction on a suitable precursor.
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Deprotection: Removal of any protecting groups to yield the final Scorodonin molecule.
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Purification and Characterization: Purification by column chromatography and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and chiral HPLC to determine enantiomeric excess.
Antimicrobial Susceptibility Testing (Broth Microdilution)
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Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
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Serial Dilution of Scorodonin: A series of twofold dilutions of Scorodonin are prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Scorodonin that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Scorodonin represents a promising natural product with significant antimicrobial activity. Its unique chemical structure and mechanism of action, targeting fundamental cellular processes, make it an interesting lead compound for the development of new anti-infective agents. Further research is warranted to fully elucidate its antimicrobial spectrum, to optimize its synthesis for higher yields and scalability, and to investigate its potential for therapeutic applications. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective analogs.
References
- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics from basidiomycetes. X. Scorodonin, a new antibacterial and antifungal metabolite from Marasmius scorodonius (Fr.) Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
